Cas no 76460-93-0 (Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate))

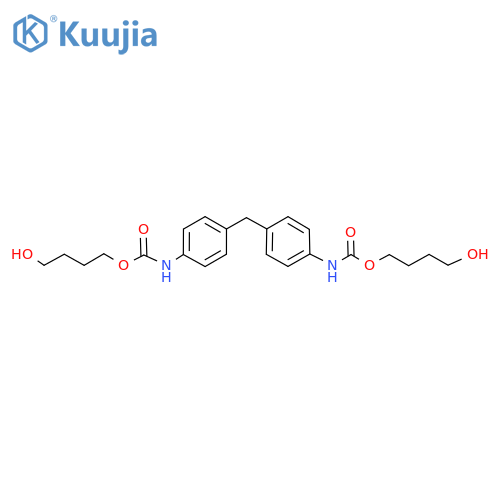

76460-93-0 structure

商品名:Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate)

Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate) 化学的及び物理的性質

名前と識別子

-

- 4-hydroxybutyl N-[4-[[4-(4-hydroxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate

- 76460-93-0

- F88984

- Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate)

- BIS(4-HYDROXYBUTYL) (METHYLENEBIS(4,1-PHENYLENE))DICARBAMATE

-

- インチ: InChI=1S/C23H30N2O6/c26-13-1-3-15-30-22(28)24-20-9-5-18(6-10-20)17-19-7-11-21(12-8-19)25-23(29)31-16-4-2-14-27/h5-12,26-27H,1-4,13-17H2,(H,24,28)(H,25,29)

- InChIKey: XHODBHQIUSBKAB-UHFFFAOYSA-N

- ほほえんだ: N(C(OCCCCO)=O)C1C=CC(CC2=CC=C(NC(=O)OCCCCO)C=C2)=CC=1

計算された属性

- せいみつぶんしりょう: 430.21038668g/mol

- どういたいしつりょう: 430.21038668g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 14

- 複雑さ: 458

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 117Ų

Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P024SOS-1g |

Bis(4-hydroxybutyl) 4,4′-methylenebis(phenylcarbamate) |

76460-93-0 | 95%+ | 1g |

$839.00 | 2023-12-16 | |

| 1PlusChem | 1P024SOS-250mg |

Bis(4-hydroxybutyl) 4,4′-methylenebis(phenylcarbamate) |

76460-93-0 | 95%+ | 250mg |

$522.00 | 2023-12-16 | |

| Aaron | AR024SX4-100mg |

Bis(4-hydroxybutyl) 4,4′-methylenebis(phenylcarbamate) |

76460-93-0 | 95% | 100mg |

$312.00 | 2023-12-15 | |

| Aaron | AR024SX4-1g |

Bis(4-hydroxybutyl) 4,4′-methylenebis(phenylcarbamate) |

76460-93-0 | 95% | 1g |

$866.00 | 2023-12-15 | |

| 1PlusChem | 1P024SOS-100mg |

Bis(4-hydroxybutyl) 4,4′-methylenebis(phenylcarbamate) |

76460-93-0 | 95%+ | 100mg |

$322.00 | 2023-12-16 | |

| Aaron | AR024SX4-250mg |

Bis(4-hydroxybutyl) 4,4′-methylenebis(phenylcarbamate) |

76460-93-0 | 95% | 250mg |

$520.00 | 2023-12-15 |

Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate) 関連文献

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

76460-93-0 (Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate)) 関連製品

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬